N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide
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Overview
Description
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide is a complex organic compound that features a piperidine ring, a nicotinoyl group, and a picolinamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nicotinoyl Group: The nicotinoyl group is introduced via acylation reactions using nicotinic acid derivatives.
Attachment of the Methylthio Group: The methylthio group is incorporated through nucleophilic substitution reactions.
Formation of the Picolinamide Moiety: The picolinamide moiety is formed by reacting picolinic acid with appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nicotinoyl group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the nicotinoyl group but lacks the piperidine and picolinamide moieties.
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids have similar piperidine rings but different functional groups.
Picolinamide Derivatives: Compounds with picolinamide moieties but different substituents.
Uniqueness
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)picolinamide is unique due to its combination of a piperidine ring, a nicotinoyl group, and a picolinamide moiety
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-26-18-15(5-4-10-21-18)19(25)23-11-7-14(8-12-23)13-22-17(24)16-6-2-3-9-20-16/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVMVTZDYCZKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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